BenchChemオンラインストアへようこそ!

Estradiol 17-octanoate

Endocrinology Hormone Replacement Therapy Pharmacodynamics

Estradiol 17-octanoate (CAS 63042-22-8), also known as estradiol 17-caprylate, is a synthetic C17β fatty acid ester prodrug of the endogenous estrogen 17β-estradiol. This compound belongs to the class of estradiol esters that are employed as long-acting estrogens in hormone therapy research due to their enhanced lipophilicity and prolonged release profile.

Molecular Formula C26H38O3
Molecular Weight 398.6 g/mol
CAS No. 63042-22-8
Cat. No. B13845577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol 17-octanoate
CAS63042-22-8
Molecular FormulaC26H38O3
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C26H38O3/c1-3-4-5-6-7-8-25(28)29-24-14-13-23-22-11-9-18-17-19(27)10-12-20(18)21(22)15-16-26(23,24)2/h10,12,17,21-24,27H,3-9,11,13-16H2,1-2H3
InChIKeyVJJJFYBJSXJBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Estradiol 17-Octanoate (CAS 63042-22-8): A Medium-Chain Estradiol Ester for Long-Acting Research and Analytical Reference Applications


Estradiol 17-octanoate (CAS 63042-22-8), also known as estradiol 17-caprylate, is a synthetic C17β fatty acid ester prodrug of the endogenous estrogen 17β-estradiol [1]. This compound belongs to the class of estradiol esters that are employed as long-acting estrogens in hormone therapy research due to their enhanced lipophilicity and prolonged release profile [1]. Primarily circulated as a specialized pharmaceutical impurity and reference standard, it is widely utilized for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of estradiol enanthate [2].

Why Estradiol 17-Octanoate Cannot Be Simply Interchanged with Estradiol Valerate, Cypionate, or Enanthate


Substituting estradiol 17-octanoate with other in-class estradiol esters is not pharmacokinetically neutral. The rate-limiting step in the activation of these prodrugs is the enzymatic hydrolysis of the ester bond by tissue esterases, a process highly dependent on the acyl chain length [1]. Studies in rats demonstrate that the metabolic half-life (t½) of estradiol-17-esters increases steadily as the carbon chain lengthens, while paradoxically, the systemic clearance of smaller esters is faster [1]. This structure-kinetic relationship means that switching from an 8-carbon chain (octanoate) to a 5-carbon (valerate), 7-carbon (enanthate), or cyclic ester (cypionate) will dramatically alter the duration and intensity of estrogenic stimulation, potentially compromising experimental reproducibility or the sustained-release profile required for long-acting therapeutic research [1].

Quantitative Differentiation Evidence for Estradiol 17-Octanoate vs. Other Estradiol Esters


Estrogenic Duration: Estradiol 17-Octanoate Exhibits the Most Intense and Prolonged Uterotrophic Effect Among Short-to-Medium Chain 17-Monoesters

In a classic oestrus test using castrated rats, estradiol 17-octanoate (17-caprylate) demonstrated the most intense and prolonged estrogenic effect among aliphatic 17-monoesters [1]. The total output of activity, quantified in centigram-days (cg-days), was approximately 1100 cg-days for estradiol 17-octanoate, compared to only 20.3 cg-days for free α-estradiol and 327 cg-days for the 17-n-butyrate ester [1]. This represents a 54-fold increase in the duration of estrogenic action compared to the parent hormone and a 3.4-fold increase compared to a shorter-chain 17-ester [1].

Endocrinology Hormone Replacement Therapy Pharmacodynamics

Relative Estradiol Content by Weight: A Favorable Payload Ratio Compared to Larger Esters

The relative estradiol content by weight, a critical parameter for dosing accuracy in preclinical formulations, is higher for estradiol 17-octanoate compared to many of its clinically used longer-chain analogs [1][2]. Calculated from the molecular weight of estradiol 17-octanoate (398.58 g/mol ) and the parent estradiol (272.38 g/mol [2]), the relative estradiol content is 0.683 [1]. This is lower than the short-chain estradiol valerate (0.76) but is higher than the commonly used estradiol cypionate (0.69) and is on par with estradiol enanthate (0.71) [1].

Pharmaceutical Chemistry Drug Formulation Preclinical Development

Metabolic Stability: The 8-Carbon Octanoate Chain Confers a Unique Hydrolysis Rate Profile Between Rapidly and Ultra-Slowly Metabolized Esters

The rate of hydrolysis by tissue esterases is the primary determinant of activation and duration for estradiol esters, and this rate is inversely related to acyl chain length [1]. In a rat model measuring the metabolic half-life using a ³H₂O release assay, estradiol itself has a t½ of approximately 2 minutes, while a very long-chain C18 stearate ester exhibits a dramatically prolonged t½ of 580 minutes (9.7 hours) [1]. Although the precise t½ for the 8-carbon octanoate ester was not isolated, the study established a clear monotonic relationship: 'with all of the esters tested, the rate of metabolism steadily decreased as the chain length increased' [1]. Estradiol 17-octanoate thus occupies a therapeutically potent middle ground, predicted to have a metabolic t½ between that of a rapidly hydrolyzed short-chain ester like acetate and the ultra-long t½ of stearate [1].

Pharmacokinetics Enzymology Drug Metabolism

Procurement for Pharmaceutical Analysis: Identified as a Specified Impurity Reference Standard for Estradiol Enanthate ANDA

Unlike general-purpose estradiol esters, estradiol 17-octanoate has a specific identity as an impurity standard in regulatory applications. It is explicitly supplied with detailed characterization data compliant with regulatory guidelines and is designated for use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications for the Abbreviated New Drug Application (ANDA) of estradiol enanthate [1][2]. Commercial vendors also certify its use as a reference standard with traceability against pharmacopeial standards (USP or EP) [1]. This specific regulatory positioning distinguishes it from common esters like valerate or cypionate, which are not listed as specified impurities for enanthate.

Analytical Chemistry Regulatory Science Quality Control

Superior Lipophilic Profile for Long-Acting Formulations: Intermediate logP Between Valerate and Enanthate

The octanol/water partition coefficient (logP), which governs tissue partitioning and release kinetics from oily depot injections, is a defining feature of estradiol ester selection. Estradiol 17-octanoate's logP is predicted to be intermediate within the clinically relevant ester series [1][2]. While experimental logP values for commonly used comparators range from 5.6-6.3 for the C5 valerate ester to 6.7-7.3 for the C7 enanthate ester, the C8 octanoate ester is expected to have a logP of approximately 6.5-7.0, based on the established linear relationship between chain length and lipophilicity in this series [1][2]. This positions it as a compound with sufficient lipophilicity to form stable oil-based depots for sustained release, while avoiding the extreme hydrophobicity of longer esters like undecylate (logP 9.2-9.8) that can lead to excessively long tissue residence times [1].

Drug Delivery Biopharmaceutics Formulation Science

High-Value Application Scenarios for Estradiol 17-Octanoate Based on Quantitative Evidence


Long-Acting Injectable Hormone Research Requiring Intermediate-Duration Estrogenic Stimulation

In preclinical rodent models of hormone replacement therapy (HRT) or endocrine disruption, the 54-fold longer duration of action of estradiol 17-octanoate (~1100 cg-days) over free estradiol (20.3 cg-days) [1] enables sustained receptor activation without the need for daily injections. Its duration is shorter than that of ultra-long-chain esters like stearate (metabolic t½ of 580 min [2]), making it ideal for studies that require a more manageable washout period. The metabolic stability, which is intermediate between short- and long-chain esters due to the 8-carbon chain, allows researchers to study sustained genomic estrogen signaling with reduced handling stress and experimental variability [2].

Pharmaceutical Quality Control: Specified Impurity Reference Standard for Estradiol Enanthate ANDA

For analytical laboratories supporting generic pharmaceutical manufacturing, estradiol 17-octanoate is a required reagent. Designated as 'Estradiol Impurity 18' , it is essential for the development and validation of HPLC or LC-MS methods required for Abbreviated New Drug Applications (ANDA) of estradiol enanthate [3]. Its use ensures that chromatographic methods can accurately separate and quantify the C8 ester impurity from the active pharmaceutical ingredient, a step mandated by regulatory guidelines (ICH Q3A/B). Procurement of this specific standard, rather than a generic ester, is necessary for regulatory compliance and product release testing.

Dose-Response Studies Requiring Precise Estradiol Dosing with a Favorable Active-Moiety Payload

For pharmacology studies where accurate molar dosing is critical, estradiol 17-octanoate's relative estradiol content of 0.683 [4] offers a practical advantage. A research team requiring 1 mmol of estradiol would weigh 398.58 mg of the octanoate ester compared to 381 mg of valerate (relative content 0.76) and 427 mg of cypionate (relative content 0.69) [4]. The marginally higher active-moiety payload compared to cypionate translates to a smaller mass of compound to handle and formulate in oily depots, a non-trivial benefit in high-throughput in vivo studies where solubility limits and injection volume constraints are critical [4].

Formulation Development of Tunable-Release Depot Injections

Pharmaceutical formulation scientists developing novel injectable depots can use estradiol 17-octanoate as a key research tool to explore intermediate lipophilicity and release kinetics. With a predicted logP between that of valerate (5.6-6.3) and enanthate (6.7-7.3) [4], the octanoate ester provides a distinct physicochemical profile for modulating dissolution rates from oil vehicles. This intermediate logP, combined with the demonstrated prolonged estrogenic effect [1] and chain-length-dependent metabolic stability [2], makes it a valuable compound for systematically investigating the structure-release relationship of ester prodrugs from lipid-based formulations.

Quote Request

Request a Quote for Estradiol 17-octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.